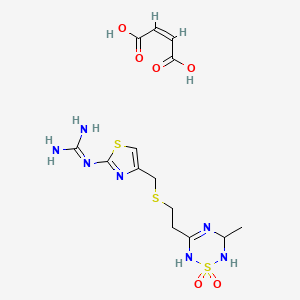
2-(4-(((2-(3-Methyl-1,1-dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate; Famotidine Impurity C2 maleate; Famotidine acetaldehyde adduct maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(((2-(3-Methyl-1,1-dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate, also known as Famotidine Impurity C2 maleate or Famotidine acetaldehyde adduct maleate, is a chemical compound that is often studied in the context of pharmaceutical impurities. Famotidine is a well-known histamine H2 receptor antagonist used to treat conditions such as ulcers and gastroesophageal reflux disease (GERD). The study of its impurities, such as this compound, is crucial for ensuring the safety and efficacy of the drug.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((2-(3-Methyl-1,1-dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate typically involves multiple steps, including the formation of the thiatriazine ring, the attachment of the ethylsulfanyl group, and the final coupling with the thiazolylguanidine moiety. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts or reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The thiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound is studied to understand its reactivity and stability, which can provide insights into the behavior of similar compounds.
Biology
Biologically, the compound may be investigated for its interactions with biological molecules, such as proteins or enzymes, to understand its potential effects in living organisms.
Medicine
In medicine, the focus is on the safety and efficacy of Famotidine, with studies on its impurities helping to ensure that the drug meets regulatory standards.
Industry
Industrially, the compound is relevant in the context of pharmaceutical manufacturing, where controlling impurities is essential for producing high-quality drugs.
作用機序
The mechanism of action of this compound would likely involve interactions with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the compound’s structure and functional groups.
類似化合物との比較
Similar Compounds
Famotidine: The parent compound, used as a histamine H2 receptor antagonist.
Other Impurities: Similar impurities in Famotidine or related drugs, which may have different structures but similar functional groups.
Uniqueness
This compound’s uniqueness lies in its specific structure, which includes a thiatriazine ring, ethylsulfanyl group, and thiazolylguanidine moiety. These features may confer distinct reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C14H21N7O6S3 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;2-[4-[2-(3-methyl-1,1-dioxo-3,6-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H17N7O2S3.C4H4O4/c1-6-13-8(17-22(18,19)16-6)2-3-20-4-7-5-21-10(14-7)15-9(11)12;5-3(6)1-2-4(7)8/h5-6,16H,2-4H2,1H3,(H,13,17)(H4,11,12,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
KBCUSARGSUYAQK-BTJKTKAUSA-N |
異性体SMILES |
CC1NS(=O)(=O)NC(=N1)CCSCC2=CSC(=N2)N=C(N)N.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CC1NS(=O)(=O)NC(=N1)CCSCC2=CSC(=N2)N=C(N)N.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















